1-(Adamantan-1-yloxy)-3-[benzyl(ethyl)amino]propan-2-ol hydrochloride
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Overview
Description
1-(Adamantan-1-yloxy)-3-[benzyl(ethyl)amino]propan-2-ol hydrochloride is a synthetic compound that combines the structural features of adamantane, a bulky and rigid hydrocarbon, with a benzyl(ethyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Adamantan-1-yloxy)-3-[benzyl(ethyl)amino]propan-2-ol hydrochloride typically involves multiple steps:
Formation of the Adamantane Derivative: The starting material, adamantane, is functionalized to introduce a hydroxyl group, forming 1-adamantanol.
Ether Formation: 1-adamantanol is then reacted with an appropriate halogenated propanol derivative under basic conditions to form the adamantan-1-yloxy group.
Amination: The intermediate is then subjected to nucleophilic substitution with benzyl(ethyl)amine to introduce the amino group.
Hydrochloride Salt Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control of reaction conditions, employing catalysts to increase yield, and implementing purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Adamantan-1-yloxy)-3-[benzyl(ethyl)amino]propan-2-ol hydrochloride can undergo various chemical reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to a secondary amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Secondary amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(Adamantan-1-yloxy)-3-[benzyl(ethyl)amino]propan-2-ol hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a drug candidate, particularly in targeting neurological pathways due to the adamantane moiety, which is known for its role in antiviral and antiparkinsonian drugs.
Biological Studies: The compound can be used to study the interaction of adamantane derivatives with biological membranes and proteins.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and materials science.
Mechanism of Action
The mechanism of action of 1-(Adamantan-1-yloxy)-3-[benzyl(ethyl)amino]propan-2-ol hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may target neurotransmitter receptors or ion channels in the nervous system, similar to other adamantane derivatives.
Pathways Involved: It could modulate pathways involved in neurotransmission, potentially affecting dopamine or glutamate receptors.
Comparison with Similar Compounds
Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug that also contains an adamantane moiety.
Memantine: Used in the treatment of Alzheimer’s disease, it shares the adamantane structure and targets NMDA receptors.
Uniqueness
1-(Adamantan-1-yloxy)-3-[benzyl(ethyl)amino]propan-2-ol hydrochloride is unique due to the combination of the adamantane structure with a benzyl(ethyl)amino group, which may confer distinct pharmacological properties compared to other adamantane derivatives.
This detailed overview provides a comprehensive understanding of this compound, from its synthesis to its potential applications and mechanisms of action
Properties
IUPAC Name |
1-(1-adamantyloxy)-3-[benzyl(ethyl)amino]propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33NO2.ClH/c1-2-23(14-17-6-4-3-5-7-17)15-21(24)16-25-22-11-18-8-19(12-22)10-20(9-18)13-22;/h3-7,18-21,24H,2,8-16H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNAPTAEMYMNSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)CC(COC23CC4CC(C2)CC(C4)C3)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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